molecular formula C23H22N4O7S B2856911 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941959-96-2

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2856911
CAS No.: 941959-96-2
M. Wt: 498.51
InChI Key: BYMKPRJJFGERHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The benzamide moiety at position 2 is further modified with a sulfamoyl group bearing N-(furan-2-ylmethyl) and N-methyl substituents.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)16-8-11-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMKPRJJFGERHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of oxadiazole derivatives typically involves multi-step reactions that may include the formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids. For this compound, specific methodologies include:

  • Formation of the Oxadiazole Ring : Reacting 3,4-dimethoxyphenyl hydrazine with appropriate carboxylic acid derivatives.
  • Sulfamoylation : Introducing the furan-2-ylmethyl-N-methylsulfamoyl group via nucleophilic substitution reactions.
  • Final Coupling : Coupling the resulting oxadiazole with a suitable amine to yield the final product.

Anticancer Activity

The biological activity of oxadiazole derivatives has been extensively studied, with many demonstrating significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), K-562 (leukemia), and A549 (lung cancer). The compound's mechanism often involves inducing apoptosis through activation of caspases and modulation of p53 pathways .
Cell Line IC50 (μM) Mechanism of Action
MCF-70.65Apoptosis induction
K-5622.41Caspase activation
A5491.50p53 pathway modulation

Antioxidant Activity

In addition to anticancer effects, oxadiazoles have shown promising antioxidant properties. The DPPH assay is commonly used to evaluate this activity:

  • DPPH Assay Results : The antioxidant activity of related compounds has been quantified with IC50 values indicating their effectiveness in scavenging free radicals. For example, one derivative exhibited an IC50 value of 15.14 μM .

Antimicrobial Activity

Recent studies have also indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens:

  • Inhibition Studies : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A detailed study evaluated the efficacy of a series of oxadiazole derivatives against MCF-7 cells. The results indicated that modifications in the substituents on the oxadiazole ring significantly affected cytotoxicity levels. The most potent compound led to a marked increase in apoptotic cell death as evidenced by flow cytometry analysis.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR among oxadiazole derivatives revealed that specific substitutions on the aromatic rings enhanced biological activity. For instance, introducing electron-donating groups at certain positions improved interaction with target proteins involved in cancer progression .

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it prone to nucleophilic attack and ring-opening reactions. Key reactions include:

Reaction Type Reagents/Conditions Products
Nucleophilic Substitution Amines, thiols, or alcohols in basic mediaSubstituted oxadiazole derivatives via replacement of the oxadiazole ring’s nitrogen or oxygen atoms
Ring-Opening Hydrolysis Acidic (HCl) or alkaline (NaOH) conditionsFormation of carboxylic acid derivatives or thioamides, depending on pH

For example, hydrolysis under acidic conditions yields a benzamide derivative and a sulfonamide intermediate.

Sulfonamide Group Reactivity

The N-(furan-2-ylmethyl)-N-methylsulfamoyl group participates in:

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄ (acidic conditions)Sulfonic acid derivatives via oxidation of the sulfonamide’s sulfur atom
Reduction LiAlH₄ in tetrahydrofuran (THF)Amines through reduction of the sulfonamide to a sulfinic acid intermediate
Substitution Halogens (Cl₂, Br₂) in DMSOHalo-substituted benzamide derivatives at the sulfonamide’s methyl group

Aromatic Substitution on the 3,4-Dimethoxyphenyl Group

The electron-rich dimethoxyphenyl ring undergoes electrophilic substitution:

Reaction Type Reagents/Conditions Products
Nitration HNO₃/H₂SO₄Nitro-substituted derivatives at the para position relative to methoxy groups
Demethylation BBr₃ in dichloromethaneCatechol derivatives via cleavage of methoxy groups

Furan Ring Reactivity

The furan-2-ylmethyl group is susceptible to oxidation and Diels-Alder reactions:

Reaction Type Reagents/Conditions Products
Oxidation Ozone (O₃) followed by H₂O₂Maleic anhydride derivatives
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride)Bicyclic adducts via [4+2] cycloaddition

Comparative Reactivity of Functional Groups

Functional Group Relative Reactivity Dominant Reaction Pathways
1,3,4-OxadiazoleHighNucleophilic substitution, hydrolysis
SulfonamideModerateOxidation, reduction
3,4-DimethoxyphenylLowElectrophilic substitution
FuranHighOxidation, cycloaddition

Research Findings

  • Spectroscopic Confirmation : Post-reaction analysis via NMR and mass spectrometry confirmed structural changes, such as the disappearance of sulfonamide peaks (δ 3.1–3.3 ppm) after reduction.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates on the oxadiazole ring by stabilizing transition states .

  • pH-Dependent Hydrolysis : Acidic conditions favor sulfonamide cleavage, while alkaline conditions promote oxadiazole ring opening .

This compound’s multifunctional design allows diverse reactivity, making it a valuable intermediate for synthesizing bioactive molecules. Further studies are needed to explore catalytic asymmetric reactions and green chemistry applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Benzamide-Linked Heterocyclic Derivatives
Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,3,4-Oxadiazole 5-(3,4-dimethoxyphenyl), 4-(N-furan-2-ylmethyl-N-methylsulfamoyl)benzamide Not explicitly reported in evidence -
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 5-(2,4-dimethoxyphenyl), 4-(N,N-diethylsulfamoyl)benzamide Unknown (structural analog)
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 5-(4-chlorobenzylsulfanyl), 4-(N,N-dimethylsulfamoyl)benzamide Unknown (structural analog)
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole + Thiazole Oxadiazole linked to thiazole via methylamine, variable aryl substitutions Antimicrobial screening (moderate activity)
Key Observations:
  • Methoxy Substitutions : The 3,4-dimethoxy group in the target compound contrasts with the 2,4-dimethoxy substitution in ’s analog. Meta- and para-methoxy groups enhance lipophilicity and may influence binding to hydrophobic enzyme pockets .
  • The furan ring may contribute to π-π stacking or metabolic stability .
Table 2: Reported Bioactivities of Analogous Heterocycles
Compound Class Core Structure Notable Activities Reference
Tetrazole-based acylureas Tetrazole + Acylurea Plant growth regulation (e.g., cytokinin-like effects)
Triazole-carboxylate acylureas Triazole + Acylurea Herbicidal and growth-regulating activity
Oxadiazole-thiazole hybrids Oxadiazole + Thiazole Antimicrobial (gram-positive bacteria inhibition)
Implications for the Target Compound:
  • The sulfamoyl group’s presence aligns with known sulfonamide drugs, which often target enzymes like carbonic anhydrase or dihydrofolate reductase .
  • Methoxy-substituted aryl groups (common in ) are associated with enhanced membrane permeability in drug design .

Computational and Physicochemical Properties

Table 3: Predicted Properties of Selected Analogs
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
Target Compound ~529.55 ~3.2 3 / 9 -
Compound ~500.52 ~3.5 2 / 8
Compound ~493.02 ~3.8 2 / 7
Analysis:
  • Higher logP values in analogs with bulkier alkyl groups (e.g., diethyl in ) suggest the target compound’s furan-methyl balance may optimize lipophilicity for bioavailability .

Q & A

What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfamoyl group introduction, and coupling of the furan-methyl moiety. Key challenges include:

  • Oxadiazole cyclization : Requires dehydrating agents (e.g., POCl₃) and precise temperature control (80–100°C) to avoid side reactions like hydrolysis .
  • Sulfamoyl group stability : Reactive intermediates may degrade under acidic conditions; neutral pH and anhydrous solvents (e.g., DMF) are recommended .
  • Coupling efficiency : Use coupling agents like EDCI/HOBt for amide bond formation, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
    Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and stoichiometry to maximize yield (target >75%) .

How should researchers characterize this compound to confirm structural integrity and purity?

Answer:
A tiered analytical approach is essential:

  • 1H/13C NMR : Confirm methoxy (δ 3.8–4.0 ppm), oxadiazole (C-2 at ~165 ppm), and sulfamoyl (S=O at ~120 ppm) groups .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
  • X-ray crystallography (if crystalline): Resolve stereoelectronic effects of the furan-methyl group on conformation .

What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., MCF-7, HepG2) to differentiate selective toxicity .
  • Target deconvolution : Use SILAC-based proteomics to identify binding partners or CRISPR-Cas9 screening for genetic vulnerabilities .
  • Comparative SAR : Analog studies (e.g., replacing furan with thiophene) can isolate pharmacophore contributions .

How can computational modeling guide the design of derivatives with enhanced target specificity?

Answer:

  • Molecular docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize derivatives with ΔG < -9 kcal/mol .
  • MD simulations : Assess stability of sulfamoyl-furan interactions in lipid bilayers (100 ns trajectories, GROMACS) .
  • ADMET prediction : SwissADME predicts BBB penetration (TPSA >90 Ų reduces CNS activity) .

What experimental controls are critical when evaluating this compound’s enzymatic inhibition mechanisms?

Answer:

  • Negative controls : Use inactive analogs (e.g., oxadiazole replaced by thiadiazole) to rule out nonspecific binding .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) .
  • Enzyme kinetics : Measure Km/Vmax shifts under varying substrate concentrations to distinguish competitive vs. allosteric inhibition .

How does the furan-methyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability : Furan rings are prone to CYP3A4 oxidation; methyl substitution reduces this liability (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes) .
  • Solubility : LogP ~3.2 (predicted) suggests moderate hydrophobicity; PEG-400 co-solvents improve aqueous solubility for in vivo dosing .

What are the limitations of current synthetic routes, and how can green chemistry principles be applied?

Answer:

  • Limitations : Toxic solvents (DCM, DMF), low atom economy (45% in final coupling step) .
  • Improvements :
    • Replace DMF with Cyrene™ (biobased solvent) for amide coupling .
    • Catalytic methods: Use Fe₃O₄ nanoparticles to reduce waste in cyclization steps .

How can researchers validate off-target effects in phenotypic screens?

Answer:

  • Chemical proteomics : Immobilize the compound on sepharose beads to pull down interacting proteins .
  • Transcriptomics : RNA-seq after treatment identifies dysregulated pathways (e.g., apoptosis vs. metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.